2-Ethyl-6-phenyl-3H-pyrimidin-4-one is a heterocyclic organic compound with significant relevance in medicinal chemistry and materials science. It is classified under pyrimidine derivatives, which are known for their diverse biological activities and applications in drug development. The compound's molecular formula is CHNO, with a molecular weight of 200.24 g/mol. Its structure features a pyrimidine ring substituted with ethyl and phenyl groups, contributing to its unique chemical properties and potential biological activities .
The synthesis of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one typically involves a condensation reaction between ethyl acetoacetate and benzaldehyde, facilitated by ammonium acetate as a catalyst. This reaction is performed under reflux conditions, which helps in achieving higher yields of the desired product. The purification of the compound is often conducted through recrystallization or chromatography techniques to ensure the removal of impurities.
The reaction can be summarized as follows:
The molecular structure of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one consists of a pyrimidine ring with the following substituents:
Key structural data includes:
Property | Value |
---|---|
CAS Number | 52421-76-8 |
Molecular Formula | CHNO |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 2-Ethyl-6-phenyl-3H-pyrimidin-4-one |
InChI Key | CEYSKKBCEBTBFF-UHFFFAOYSA-N |
The structural representation can be visualized using software tools that depict molecular geometry based on the provided SMILES notation: CCC1=NC(=CC(=O)N1)C2=CC=CC=C2.
2-Ethyl-6-phenyl-3H-pyrimidin-4-one can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions allow for the modification of the pyrimidine structure to enhance biological activity or tailor properties for specific applications.
The mechanism of action for 2-Ethyl-6-phenyl-3H-pyrimidin-4-one involves its interaction with various biological targets, particularly enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This interaction can modulate signaling pathways within cells, making it a candidate for therapeutic applications .
The compound exhibits typical characteristics associated with organic molecules:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Specific value not provided; generally determined experimentally |
Boiling Point | Not extensively documented |
Stability | Stable under standard laboratory conditions |
These properties influence its handling and application in laboratory settings .
2-Ethyl-6-phenyl-3H-pyrimidin-4-one has several notable scientific applications:
The pyrimidinone core emerged as a privileged scaffold in medicinal chemistry following the recognition of pyrimidine's biological significance in nucleic acids and coenzymes. 2-Ethyl-6-phenyl-3H-pyrimidin-4-one represents a structurally optimized derivative that gained prominence in the early 2000s as researchers explored substitutions at the 2- and 6-positions to enhance pharmacological properties. Its emergence coincided with advances in combinatorial chemistry that enabled efficient exploration of pyrimidinone libraries. Unlike early pyrimidine-based drugs like 5-fluorouracil (antitumor) and trimethoprim (antibacterial), which feature simpler substitutions, this compound incorporates strategic hydrophobic elements (ethyl and phenyl groups) that improve target binding affinity and pharmacokinetic profiles. Historical patent analyses reveal a significant uptick in publications featuring this specific scaffold after 2010, reflecting its growing importance in kinase inhibitor and anticancer research [6] [8].
2-Ethyl-6-phenyl-3H-pyrimidin-4-one exemplifies advanced pharmacophore engineering within heterocyclic chemistry. Its core structure features three critical design elements:
Table 1: Key Physicochemical Properties of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one
Property | Value/Range | Pharmacological Significance |
---|---|---|
LogP | 2.0 - 2.4 | Balanced membrane permeability |
H-Bond Acceptors | 3 (N1, N3, O=C4) | Target recognition capability |
H-Bond Donors | 1 (N3-H) | Enhanced binding affinity |
Topological Polar Surface Area | 50-55 Ų | Favorable for cellular uptake |
Tautomeric Forms | 2 predominant | Binding site adaptability |
These features collectively enable the scaffold to serve as:
This compound occupies a strategic niche within pyrimidinone therapeutics, distinguished by its substitution pattern:
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9